![molecular formula C6H11N B3056155 (Prop-2-yn-1-yl)(propan-2-yl)amine CAS No. 6943-48-2](/img/structure/B3056155.png)
(Prop-2-yn-1-yl)(propan-2-yl)amine
Overview
Description
“(Prop-2-yn-1-yl)(propan-2-yl)amine” is a chemical compound with the molecular formula C6H11N . It has a molecular weight of 97.16 . The compound is also known as N-isopropyl-2-propyn-1-amine .
Molecular Structure Analysis
The InChI code for “(Prop-2-yn-1-yl)(propan-2-yl)amine” is 1S/C6H11N/c1-4-5-7-6(2)3/h1,6-7H,5H2,2-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(Prop-2-yn-1-yl)(propan-2-yl)amine” is a liquid at room temperature .Scientific Research Applications
- Application : Researchers have developed a method to form formamides from N-alkyl-N-(prop-2-yn-1-yl)anilines using molecular oxygen and without an external photosensitizer . These formamides find use in organic synthesis and drug discovery.
- Application : Scientists have utilized this compound as a spacer to combine pharmacophore ligands in drug design . The resulting molecules exhibit enhanced biological activity.
- Application : Researchers have employed zinc-catalyzed reactions to synthesize propargylamines using benzaldehyde, piperidine, and phenylacetylene as model substrates . These amines play a role in drug development and materials science.
Visible-Light-Induced Oxidative Formylation
Copper-Catalyzed 1,3-Dipolar Cycloaddition
Solvent-Free Synthesis of Propargylamines
properties
IUPAC Name |
N-prop-2-ynylpropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-4-5-7-6(2)3/h1,6-7H,5H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMKURIMSKNDLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70989277 | |
Record name | N-(Propan-2-yl)prop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70989277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Prop-2-yn-1-yl)(propan-2-yl)amine | |
CAS RN |
6943-48-2 | |
Record name | NSC53428 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Propan-2-yl)prop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70989277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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